molecular formula C16H16N8S B6453232 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine CAS No. 2549021-35-2

9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine

Cat. No.: B6453232
CAS No.: 2549021-35-2
M. Wt: 352.4 g/mol
InChI Key: NAPWZLBPHMXFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is a complex organic compound that belongs to the class of heterocyclic compounds It features a purine core substituted with a thieno[3,2-d]pyrimidine moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized by cyclization of 3-amino-thiophene-2-carboxamides using reagents like formic acid or triethyl orthoformate . The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine lies in its combined structural features, which confer specific biological activities not observed in simpler analogs. Its ability to inhibit multiple protein kinases makes it a valuable candidate for targeted cancer therapies .

Properties

IUPAC Name

4-[4-(9-methylpurin-6-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8S/c1-22-10-21-12-14(22)18-9-19-15(12)23-3-5-24(6-4-23)16-13-11(2-7-25-13)17-8-20-16/h2,7-10H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPWZLBPHMXFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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